molecular formula C26H24ClNO5 B2357217 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 69821-59-6

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

Cat. No.: B2357217
CAS No.: 69821-59-6
M. Wt: 465.93
InChI Key: DZDGVNQEPCRKFB-UHFFFAOYSA-M
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Description

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyridine ring, along with three phenyl groups at the 2, 4, and 6 positions The perchlorate anion is associated with the positively charged pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the following steps:

    Formation of the Pyridinium Salt: The starting material, 2,4,6-triphenylpyridine, is reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the 1-(2-hydroxypropyl)-2,4,6-triphenylpyridin-1-ium chloride.

    Ion Exchange: The chloride ion is then exchanged with the perchlorate ion by treating the pyridinium chloride with a solution of sodium perchlorate. This results in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: The major product would be 1-(2-oxopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate.

    Reduction: The major product would be 1-(2-hydroxypropyl)-2,4,6-triphenyldihydropyridine.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:

    Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium perchlorate
  • 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium chloride
  • 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium bromide

Uniqueness

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility and reactivity compared to other similar compounds. Additionally, the hydroxypropyl group provides a site for further functionalization, making it a versatile intermediate in chemical synthesis.

Properties

IUPAC Name

1-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-2-ol;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NO.ClHO4/c1-20(28)19-27-25(22-13-7-3-8-14-22)17-24(21-11-5-2-6-12-21)18-26(27)23-15-9-4-10-16-23;2-1(3,4)5/h2-18,20,28H,19H2,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDGVNQEPCRKFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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